molecular formula C16H13ClFN5O B2561972 2-chloro-6-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide CAS No. 2034299-50-6

2-chloro-6-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide

Cat. No.: B2561972
CAS No.: 2034299-50-6
M. Wt: 345.76
InChI Key: CPKAGSFKWXERNM-UHFFFAOYSA-N
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Description

“2-chloro-6-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide” is a chemical compound . It is known for its diverse pharmacological effects, including potent antileishmanial and antimalarial activities .


Synthesis Analysis

The synthesis of this compound involves several steps. One of the key steps is the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . The synthesis also involves the use of 2-chloro-6-fluorobenzylamine .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as elemental microanalysis, FTIR, and 1H NMR . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

2-Chloro-6-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide, as part of the broader category of fluorinated pyrazoles and benzamides, is of significant interest due to its potential applications in medicinal chemistry and drug discovery. Fluorinated compounds, in general, are renowned for their unique properties, such as enhanced metabolic stability, lipophilicity, and bioavailability, making them valuable in the design of new therapeutic agents.

  • Building Blocks for Medicinal Chemistry : Fluorinated pyrazoles are acknowledged for their utility as building blocks in medicinal chemistry. Their synthesis involves strategic fluorination which introduces a fluorine atom, known for modulating the physicochemical properties of molecules, thus potentially leading to compounds with desirable pharmacological profiles. For example, the synthesis of 3-amino-4-fluoropyrazoles is achieved through a monofluorination process, followed by condensation with different hydrazines, illustrating the versatility of such fluorinated intermediates in generating a variety of biologically active molecules (Surmont et al., 2011).

  • Antitumor and Antimicrobial Agents : Fluorobenzothiazole derivatives, including those structurally related to this compound, have been synthesized and evaluated for their potential antitumor and antimicrobial activities. Such compounds have been shown to exhibit significant biological activities, indicating their potential as leads for the development of new therapeutic agents. For instance, benzothiazole and pyrazole moieties, when combined, have been found to possess enhanced pharmacological activity, highlighting the importance of structural modifications in drug design (Raparla et al., 2013).

  • Antiviral Applications : Benzamide-based 5-aminopyrazoles and their derivatives have been synthesized and found to show remarkable activity against avian influenza virus, demonstrating the potential of fluorinated pyrazole compounds in the development of new antiviral drugs. The synthesis route involves the reaction of benzoyl isothiocyanate with various substrates followed by condensation with hydrazine, leading to compounds with significant antiviral activities (Hebishy et al., 2020).

  • Bioactive Cocrystals : The study of cocrystals involving pyrazinamide, a compound structurally similar to the one of interest, with hydroxybenzoic acids, has revealed insights into the potential applications of such compounds in drug formulation and development. These cocrystals exhibit unique structural and spectroscopic characteristics, which could be leveraged in designing new pharmaceuticals with enhanced properties (Al-Otaibi et al., 2020).

Future Directions

The future directions for the research and development of this compound could include further exploration of its antileishmanial and antimalarial activities , as well as its potential applications in other areas of pharmacology.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN5O/c1-23-9-10(7-22-23)15-13(19-5-6-20-15)8-21-16(24)14-11(17)3-2-4-12(14)18/h2-7,9H,8H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKAGSFKWXERNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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